Chemical structure and properties of 4-{[(trimethylsilyl)oxy]methyl}aniline
Chemical structure and properties of 4-{[(trimethylsilyl)oxy]methyl}aniline
An In-Depth Technical Guide to 4-{[(trimethylsilyl)oxy]methyl}aniline
Abstract
This technical guide provides a comprehensive scientific overview of 4-{[(trimethylsilyl)oxy]methyl}aniline, a bifunctional aromatic amine of significant interest to researchers in synthetic chemistry and drug development. The molecule incorporates a reactive aniline moiety and a hydroxyl group protected as a trimethylsilyl (TMS) ether. This unique structural arrangement allows for selective chemical transformations at the amino group while the hydroxyl functionality remains inert, or vice-versa, following a strategic deprotection step. This document details the compound's chemical structure, physicochemical properties, and spectroscopic signature. It further elucidates the critical role and reactivity of the TMS ether protecting group, outlines robust protocols for its synthesis and subsequent deprotection, and explores its versatile applications as a synthetic intermediate.
Introduction: A Versatile Bifunctional Building Block
4-{[(trimethylsilyl)oxy]methyl}aniline (CAS No: 403613-26-3) is a derivative of 4-aminobenzyl alcohol where the primary alcohol is protected as a trimethylsilyl (TMS) ether.[1][2] Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their ability to participate in a wide range of chemical reactions.[3][4] The strategic value of 4-{[(trimethylsilyl)oxy]methyl}aniline lies in its bifunctionality. The presence of the TMS protecting group temporarily masks the reactivity of the benzylic alcohol, enabling chemists to perform selective modifications on the aniline's amino group. Subsequently, the TMS group can be easily removed under mild conditions, revealing the alcohol for further functionalization. This targeted reactivity makes it a valuable intermediate for constructing complex molecules with precise architectural control, particularly in the synthesis of novel pharmaceutical candidates and functional materials.
Chemical Structure and Properties
Nomenclature and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4-{[(trimethylsilyl)oxy]methyl}aniline | - |
| CAS Number | 403613-26-3 | [1][2] |
| Molecular Formula | C₁₀H₁₇NOSi | [1][5] |
| Molecular Weight | 195.33 g/mol | [1] |
| SMILES | C(C)OCC1=CC=C(C=C1)N | [5] |
| InChI | InChI=1S/C10H17NOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 | [5] |
Structural Analysis
The molecule's architecture consists of three key components:
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Aniline Core: A benzene ring substituted with an amino (-NH₂) group, which is a weak base and a powerful nucleophile. The amino group is an ortho-, para-director, activating the aromatic ring for electrophilic substitution.
-
Benzylic Methylene Bridge: A -CH₂- group that connects the silyl ether to the aromatic ring, providing flexibility.
-
Trimethylsilyl (TMS) Ether: The -O-Si(CH₃)₃ group serves as a protecting group for the primary alcohol. Its steric bulk and electronic properties are central to its function.[6]
Caption: Chemical structure of 4-{[(trimethylsilyl)oxy]methyl}aniline.
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its functional groups.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Two doublets in the ~6.5-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. - -NH₂ Protons: A broad singlet, chemical shift variable depending on solvent and concentration. - Benzylic Protons (-CH₂-): A singlet around 4.7 ppm. - TMS Protons (-Si(CH₃)₃): A sharp singlet at ~0.1 ppm, integrating to 9 protons. |
| ¹³C NMR | - Aromatic Carbons: Four signals in the aromatic region (~115-150 ppm).[7][8][9] - Benzylic Carbon (-CH₂-): A signal around 65 ppm. - TMS Carbons (-Si(CH₃)₃): A signal near 0 ppm. |
| IR Spectroscopy | - N-H Stretching: Two characteristic bands for the primary amine at ~3350-3450 cm⁻¹.[10] - C-O Stretching: A strong band around 1050-1150 cm⁻¹. - Si-C Stretching: Characteristic strong bands around 840 cm⁻¹ and 1250 cm⁻¹.[11] - Aromatic C=C Stretching: Bands in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 195. - Fragmentation: Common fragments would include the loss of a methyl group ([M-15]⁺), loss of the TMS group, and cleavage at the benzylic position. Silylated compounds often produce characteristic ion fragments useful for identification.[12][13][14] |
The Trimethylsilyl (TMS) Ether: A Chemist's Tool
The utility of this molecule is fundamentally tied to the properties of the TMS ether protecting group.
Role and Stability
Protecting groups are essential in multi-step synthesis to prevent a reactive functional group (like an alcohol) from interfering with a reaction occurring elsewhere in the molecule.[6] The TMS ether is one of the most common silyl ethers used for alcohol protection.[15]
-
Ease of Formation: It is readily formed by reacting the alcohol with a silylating agent.
-
Stability: TMS ethers are stable under a variety of non-aqueous conditions, including reactions with organometallics (like Grignard reagents), many reducing agents, and oxidizing agents.[16] They are, however, known to be labile and may not withstand harsh conditions or even chromatography on silica gel.[17]
Reactivity and Deprotection
The Si-O bond is the point of reactivity. Its cleavage, or deprotection, regenerates the parent alcohol. This can be achieved under several mild conditions, providing synthetic flexibility.[16]
-
Acidic Conditions: TMS ethers are readily hydrolyzed by aqueous acid. Even mild acidic conditions, such as acetic acid in aqueous THF, can efficiently remove the TMS group.[18]
-
Basic Conditions: While more stable to base than to acid, TMS ethers can be cleaved under basic conditions, such as potassium carbonate in methanol.[18]
-
Fluoride Ion Sources: This is the most common and selective method for cleaving silyl ethers. The high strength of the Silicon-Fluoride (Si-F) bond is the driving force for this reaction. Reagents like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) are highly effective for this transformation.[16][19]
Caption: Key deprotection pathways for a TMS-protected alcohol.
Synthesis and Experimental Protocols
Synthetic Pathway
The most direct synthesis involves the silylation of commercially available 4-aminobenzyl alcohol. This reaction is a nucleophilic substitution at the silicon atom.[15]
Caption: General workflow for the synthesis of the title compound.
Protocol 1: Synthesis of 4-{[(trimethylsilyl)oxy]methyl}aniline
This protocol is a representative procedure based on standard silylation methods.
-
Reaction Setup: To a solution of 4-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Silylating Agent Addition: Add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the cooled, stirring solution. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, though care must be taken as TMS ethers can be sensitive to silica.[17]
Reactivity and Strategic Applications
The core advantage of this molecule is the ability to perform chemistry on the aniline nitrogen without affecting the hydroxyl group.
Selective N-Functionalization
With the alcohol protected, the aniline moiety is free to undergo its characteristic reactions:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and acid) at low temperatures to form a diazonium salt. This intermediate is extremely versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.[20][21]
Protocol 2: Deprotection to Regenerate the Alcohol
This protocol uses the highly effective fluoride-mediated deprotection method.
-
Reaction Setup: Dissolve the silylated compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-aminobenzyl alcohol can be purified by recrystallization or column chromatography.
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